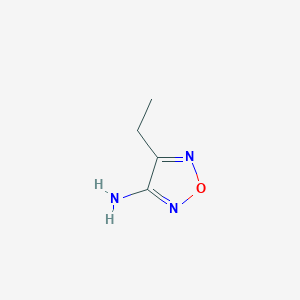![molecular formula C14H14N6O4 B2415283 2-[4-(2,4-Dinitrofenil)piperazino]pirimidina CAS No. 307553-49-7](/img/structure/B2415283.png)
2-[4-(2,4-Dinitrofenil)piperazino]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 2,4-dinitrophenyl group
Aplicaciones Científicas De Investigación
2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine are human tumor cells, specifically HCT-116 and HeLa cells . These cells are commonly used in cancer research due to their high proliferation rate and genetic instability, which are characteristic of many types of cancer.
Mode of Action
The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This is achieved by interfering with the cell cycle, causing a larger percentage of cells to remain in the G1 phase . This disruption of the cell cycle inhibits the cells’ ability to proliferate, thereby exerting its anticancer effects.
Biochemical Pathways
It is known that the compound’s anticancer mechanism involves the induction of apoptosis by interfering with the cell cycle .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By causing cells to remain in the G1 phase of the cell cycle, the compound prevents the cells from dividing and growing . This leads to a reduction in the size of the tumor and potentially to its complete elimination.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Dinitrophenyl Group: The 2,4-dinitrophenyl group is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with 2,4-dinitrofluorobenzene under basic conditions.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the dinitrophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenated compounds and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(2,4-Dinitrophenyl)piperazino]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
2-[4-(2,4-Dinitrophenyl)piperazino]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine is unique due to the presence of both the pyrimidine and piperazine rings, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[4-(2,4-dinitrophenyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)11-2-3-12(13(10-11)20(23)24)17-6-8-18(9-7-17)14-15-4-1-5-16-14/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIDJBQLWLLWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)



![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2415215.png)

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415223.png)
